Tri-tert-butyl(methyl)phosphanium bromide
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Overview
Description
Tri-tert-butyl(methyl)phosphanium bromide is a sterically hindered phosphonium salt. It is characterized by the presence of three tert-butyl groups and one methyl group attached to a phosphorus atom, with a bromide ion as the counterion. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butyl(methyl)phosphanium bromide can be synthesized through the methylation of tri-tert-butylphosphine with methyl bromide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl(methyl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can participate in reduction reactions, often involving transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various oxidizing agents. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of phosphonium salts, while oxidation reactions produce phosphine oxides .
Scientific Research Applications
Tri-tert-butyl(methyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in Suzuki cross-coupling reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into the potential therapeutic applications of phosphonium salts, including their use as antimicrobial agents and in drug delivery systems.
Mechanism of Action
The mechanism by which tri-tert-butyl(methyl)phosphanium bromide exerts its effects involves its ability to act as a strong nucleophile and ligand. The steric bulk of the tert-butyl groups provides stability to the phosphorus center, allowing it to participate in a variety of chemical reactions. The compound can form stable complexes with transition metals, facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Lacks the methyl group, making it less sterically hindered.
Methyltriphenylphosphonium bromide: Contains phenyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.
Tri-tert-butyl(ethyl)phosphanium bromide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Tri-tert-butyl(methyl)phosphanium bromide is unique due to its combination of steric hindrance and nucleophilicity. The presence of three bulky tert-butyl groups provides significant steric protection, while the methyl group enhances its reactivity. This makes it particularly useful in catalytic applications where stability and reactivity are both important .
Properties
CAS No. |
64286-43-7 |
---|---|
Molecular Formula |
C13H30BrP |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
tritert-butyl(methyl)phosphanium;bromide |
InChI |
InChI=1S/C13H30P.BrH/c1-11(2,3)14(10,12(4,5)6)13(7,8)9;/h1-10H3;1H/q+1;/p-1 |
InChI Key |
NCKZYDIDZCRBCM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[P+](C)(C(C)(C)C)C(C)(C)C.[Br-] |
Origin of Product |
United States |
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